Violuric acid

Description

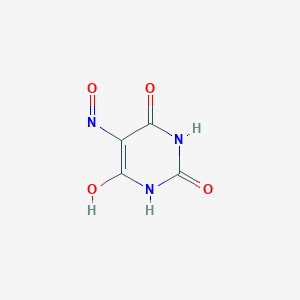

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRVLSKRYVIEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058954 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-39-8 | |

| Record name | Violuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyiminobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIOLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RFR8AC84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Genesis of Violuric Acid Research

Early Discovery and Synthesis of Violuric Acid

This compound, an organic compound with the formula HON=C(CONH)₂CO, is a derivative of barbituric acid. wikipedia.orgiucr.org It typically appears as a white or off-white crystalline monohydrate. wikipedia.org The discovery and synthesis of this compound are rooted in the foundational period of organic chemistry, with significant contributions from renowned chemists.

Adolf Baeyer's Initial Preparation from Barbituric Acid and Nitrous Acid (1864)

The first preparation of this compound is credited to the German chemist Adolf von Baeyer in 1864. rsc.orgd-nb.infomdpi.com His work was part of broader investigations into uric acid and its derivatives. d-nb.infoias.ac.in Baeyer synthesized this compound through the reaction of barbituric acid with nitrous acid. wikipedia.orgrsc.orgd-nb.info This reaction introduces a nitroso group at the 5-position of the barbituric acid ring, leading to the formation of this compound, which can also be named 5-isonitrosobarbituric acid. wikipedia.orgd-nb.infodrugfuture.com

Alternative Synthetic Pathways: Condensation of Alloxan (B1665706) with Hydroxylamine (B1172632)

An alternative and often preferred method for synthesizing this compound involves the condensation of alloxan with hydroxylamine. wikipedia.orgrsc.orgarchive.org This method was shown by Ceresole and involves a typical reaction to form an oxime from a carbonyl compound. archive.orgpnas.org In this process, the hydroxylamine reacts with the ketone group of alloxan to form the oxime, which is this compound. wikipedia.orgd-nb.info This synthesis route is known for producing high yields of this compound. d-nb.info

Evolution of Research Focus and Milestones

The study of this compound has evolved significantly since its initial discovery. Initially, the focus was on its basic chemical identification and properties. However, over time, research has expanded to explore its more complex applications.

Transition from Basic Identification to Complex Applications

Early research on this compound centered on understanding its fundamental chemical nature, including its synthesis and its characteristic property of forming intensely colored salts with various metals. wikipedia.orgpnas.org This property led to its use as an analytical reagent for the detection of metal cations. drugfuture.comgoogle.com

Over the years, the research focus has broadened to encompass a wider range of applications. Scientists have investigated its potential in various fields, including:

Coordination Chemistry: The ability of this compound to form stable complexes with metal ions has been a subject of ongoing study. conicet.gov.ar

Biological Systems: More recent studies have explored the biological activities of this compound and its derivatives. For instance, it has been investigated for its potential to extend the replicative lifespan of human cells. aamds.org Additionally, some derivatives have been examined for their potential as antiviral and antitumor agents. google.com

Significant Developments in the Last Two Decades

In the last two decades, research into this compound has continued to uncover new properties and potential uses. Some of the notable recent developments include:

Materials Science: this compound has been used in the synthesis of highly photoluminescent carbon dots, which have applications in chemosensing for the detection of heavy metal ions. conicet.gov.ar

Supramolecular Chemistry: The ability of this compound to form co-crystals with other molecules, such as amino acids, has been explored, leading to materials with distinct colors and properties. rsc.org

Structural Analysis: Advanced techniques have allowed for a more precise redetermination of the crystal structure of this compound monohydrate, providing a clearer understanding of its molecular geometry. researchgate.net

These recent advancements highlight the continued relevance and potential of this compound in various scientific and technological domains. prof-research.comglobenewswire.com

Synthesis Methodologies and Derivatization Strategies of Violuric Acid

Conventional Synthetic Routes to Violuric Acid

The traditional methods for preparing this compound are well-established and have been utilized since its initial discovery. These routes are characterized by their reliability and are based on readily available starting materials.

Preparation from Barbituric Acid via Nitrosation

The original synthesis of this compound, as first described by Adolf Baeyer, involves the reaction of barbituric acid with nitrous acid. wikipedia.orgd-nb.info This process, known as nitrosation, introduces a nitroso group at the 5-position of the barbituric acid ring. The reaction is typically carried out by treating an aqueous solution of barbituric acid with sodium nitrite (B80452) in an acidic medium. unomaha.eduyoutube.com The initial product is the intensely colored sodium violurate, which upon acidification with an acid like hydrochloric acid, precipitates this compound. youtube.comsmolecule.com The reaction proceeds rapidly at room temperature, and the resulting this compound is stable. unomaha.edu

This method is considered a general approach and can be adapted to produce N-substituted derivatives of this compound from the corresponding substituted barbituric acids. google.comgoogleapis.com

Synthesis from Alloxan (B1665706) and Hydroxylamine (B1172632)

An alternative and common method for the preparation of this compound is through the condensation reaction of alloxan with hydroxylamine. wikipedia.orgsmolecule.comarchive.org This reaction is a standard procedure for forming an oxime from a carbonyl compound. wikipedia.org In a typical procedure, alloxan monohydrate is heated with hydroxylamine hydrochloride in an aqueous solution to yield this compound. google.com This route is also known for producing high yields of the desired product. d-nb.info

Advanced Synthesis of this compound Derivatives

The versatility of the this compound structure allows for the synthesis of a wide array of derivatives with modified properties. These advanced syntheses often involve the use of substituted precursors or subsequent modification of the this compound core.

Synthesis of 1,3-Diorganovioluric Acids (e.g., 1,3-Dimethylthis compound, 1,3-Diphenylthis compound)

The synthesis of 1,3-diorganovioluric acids, such as 1,3-dimethylthis compound and 1,3-diphenylthis compound, typically starts from the corresponding N,N'-disubstituted barbituric acids. d-nb.inforesearchgate.net For instance, 1,3-dimethylthis compound is prepared by neutralizing 1,3-dimethylbarbituric acid with a suitable base and then reacting it with a nitrosating agent. d-nb.info

An alternative approach for preparing N,N'-disubstituted barbituric acids involves the condensation of a disubstituted urea (B33335) with malonic acid in the presence of phosphorus pentachloride or phosphorus oxychloride. google.comgoogleapis.com These substituted barbituric acids can then be converted to their corresponding this compound derivatives via nitrosation. google.comgoogleapis.com For example, 1,3-diphenyl-thio-violuric acid has been synthesized by the action of nitrous acid on 1,3-diphenyl-thio-barbituric acid. ias.ac.in The latter is obtained by condensing thiocarbanilide (B123260) with malonic acid in the presence of acetyl chloride. ias.ac.in

The synthesis of a complete series of alkali metal 1,3-dimethylviolurates has been achieved by neutralizing 1,3-dimethylthis compound with the corresponding metal hydroxides. d-nb.info

Preparation of Thiothis compound

Thiothis compound is a derivative of this compound where one of the oxygen atoms of the pyrimidine (B1678525) ring is replaced by a sulfur atom. smolecule.com The synthesis of thiothis compound can be achieved by starting with thiourea (B124793) instead of urea in the synthesis of the parent barbituric acid ring. sciencemadness.org This leads to the formation of thiobarbituric acid, which can then be subjected to nitrosation to yield thiothis compound. sciencemadness.orgsciencemadness.org

Synthesis of N-Substituted 5-Oxyiminobarbituric Acid Derivatives

A general method for synthesizing N-substituted 5-oxyiminobarbituric acid derivatives involves a two-stage process. googleapis.com The first stage is the synthesis of the required N-substituted or N,N'-disubstituted barbituric acid. google.comgoogleapis.com For monosubstituted barbituric acids, the condensation of a monosubstituted urea with malonic ester in the presence of sodium ethoxide is a common method. google.comgoogleapis.com For disubstituted derivatives, N,N'-disubstituted urea is condensed with malonic acid, often using phosphorus pentachloride or phosphorus oxychloride. google.comgoogleapis.com

The second stage is the nitrosation of the synthesized barbituric acid derivative. googleapis.com This is typically achieved by dissolving the barbituric acid derivative in an alkaline solution, adding sodium nitrite, and then acidifying the mixture. google.com This general procedure allows for the creation of a wide range of N-substituted violuric acids with various substituents at the nitrogen atoms. google.comgoogle.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis and application of chemical compounds to reduce or eliminate the use and generation of hazardous substances. In the context of this compound, these approaches manifest in its use as a reagent in environmentally friendly processes and in the exploration of cleaner synthetic routes.

Solid-State Synthesis Methods for Nanoparticle Formation using this compound as Reducing Agent

A significant green chemistry application of this compound is its use as a novel reducing agent in the solid-state synthesis of metal nanoparticles. researchgate.netedu.krd This method presents an environmentally friendly, cost-effective, and simple alternative to conventional solution-based methods, which often require large quantities of toxic solvents and capping agents. researchgate.netedu.krdedu.krd

The solid-state synthesis of silver (Ag) nanoparticles, for instance, has been successfully demonstrated by grinding silver carbonate (Ag₂CO₃) with this compound in an agate mortar at room temperature. edu.krd This solvent-free approach avoids the generation of hazardous waste associated with traditional chemical reduction methods. edu.krdedu.krd The reaction proceeds via a solid-state grinding process, typically for about one hour, which induces the reduction of silver ions to form nanoparticles. researchgate.netedu.krd The color of the mixture changes from white to reddish-orange, indicating the formation of silver nanoparticles. edu.krd

Research findings confirm that this compound is a promising reducing agent in this context, yielding well-shaped, spherical silver nanoparticles with an average particle size of approximately 60 nm. researchgate.netedu.krdedu.krd Characterization using techniques such as UV-Vis Spectroscopy, X-Ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) has validated the successful production and morphology of these nanoparticles. edu.krd The solid-state method not only simplifies the production process but also offers a pathway for the large-scale synthesis of metal nanoparticles by eliminating the need for solvents. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Silver carbonate (Ag₂CO₃) and this compound (C₄H₃N₃O₄) | researchgate.net, edu.krd |

| Method | Solid-state grinding in an agate mortar | edu.krd, edu.krd |

| Conditions | Room temperature, 1-hour milling time | researchgate.net, edu.krd |

| Product | Spherical Silver Nanoparticles (Ag NPs) | researchgate.net, edu.krd |

| Average Particle Size | ~60 nm | edu.krd, edu.krd |

| Advantages | Environmentally friendly, solvent-free, one-pot, cost-effective | researchgate.net, edu.krd |

Environmentally Benign Synthetic Pathways

The traditional and most common synthesis of this compound itself involves the reaction of barbituric acid with an aqueous solution of sodium nitrite. youtube.comsciencemadness.org The resulting sodium violurate is then acidified, typically with hydrochloric acid, to precipitate this compound. youtube.comsciencemadness.org While effective, this aqueous-based route is the standard procedure.

The principles of green chemistry encourage the use of less hazardous reagents and the development of more sustainable pathways. An example of a greener approach in the context of this compound's applications is its use in laccase-mediator systems for the degradation of pesticides. science.gov In this biocatalytic process, this compound acts as a mediator, facilitating the enzymatic degradation of pollutants like pyrimethanil (B132214) and isoproturon, showcasing its role in environmentally benign technologies. science.gov

Advanced Spectroscopic and Computational Investigations of Violuric Acid and Its Complexes

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of violuric acid and its derivatives. These methods, augmented by computational calculations, provide detailed insights into the molecule's tautomeric forms, the nature of its chemical bonds, and the changes that occur upon ionization or complexation.

Infrared (IR) and Raman Spectroscopy

Experimental and computational studies have confirmed that the most stable tautomer of the this compound molecule is the triketo form. bas.bg This structure is also supported by single-crystal X-ray diffraction data. bas.bg Theoretical calculations, specifically at the B3LYP/6-311+G(2df,p) level, have been shown to be in good agreement with experimental IR spectra, with a mean absolute deviation of 8 cm⁻¹ for the neutral molecule and 11 cm⁻¹ for its anion. bas.bg The triketo form is also predicted to be the most stable for the violurate monoanion and dianion. bas.bg

The IR spectrum of this compound is characterized by distinct bands corresponding to its various functional groups. The table below presents a comparison of theoretical and experimental vibrational frequencies for this compound in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solution.

| Approximate Description | Theoretical Frequency (νtheor) | Theoretical Intensity (A) | Experimental Frequency (νexp) | Experimental Intensity |

|---|---|---|---|---|

| ν(OH) | 3644 | 186.9 | 3500 | weak |

| ν(NH) | 3475 | 78.5 | 3445 | - |

| ν(NH) | 3471 | 100.5 | - | - |

| ν(C=O) | 1782 | 379.7 | 1770 | strong |

| ν(C=O) | 1759 | 414.7 | 1738 | strong |

| ν(C=O) | 1735 | 293.4 | 1710 | strong |

Upon conversion to its monoanion, significant changes are observed in the IR spectrum, particularly in the carbonyl stretching region. The table below details the vibrational frequencies for the violurate anion.

| Approximate Description | Theoretical Frequency (νtheor) | Theoretical Intensity (A) | Experimental Frequency (νexp) | Experimental Intensity |

|---|---|---|---|---|

| ν(NH) | 3440 | 128.8 | 3420 | - |

| ν(NH) | 3338 | 163.4 | 3320 | - |

| ν(C=O) | 1689 | 769.4 | 1660 | very strong |

| ν(C=O) | 1661 | 182.2 | 1640 | shoulder |

| ν(C=O) | 1608 | 573.9 | 1600 | very strong |

The conversion of the neutral this compound molecule into its anion induces a significant decrease in the frequencies of the three carbonyl stretching (ν(C=O)) bands. bas.bg This shift is a result of the delocalization of the negative charge across the pyrimidine (B1678525) ring, which weakens the C=O double bonds. The total measured frequency decrease upon conversion to the monoanion is 138 cm⁻¹. bas.bg

Further deprotonation to form the dianion leads to an even more substantial decrease in the carbonyl stretching frequencies. The IR spectrum of a solution believed to contain the dianion shows three bands at 1600, 1560, and 1533 cm⁻¹. bas.bg This corresponds to a total measured decrease of 483 cm⁻¹ from the neutral molecule to the dianion in DMSO-d6, which aligns closely with the predicted decrease of 485 cm⁻¹. bas.bg

To minimize the effects of strong intermolecular interactions, such as hydrogen bonding present in the solid state, the vibrational spectra of this compound and its anions have been studied in polar aprotic solvents like dimethyl sulfoxide (DMSO). bas.bg In DMSO, ions tend to exist as free species, meaning there are no significant interactions between the anion and its counter-ion. bas.bg This allows for a more direct comparison between experimental and theoretical infrared data. bas.bg Studies have been conducted on this compound and its sodium salt in DMSO-d6 to investigate the spectral changes upon anion formation in a non-protic environment. bas.bg The use of aprotic solvents is crucial for understanding the intrinsic vibrational properties of the violurate species without the complications of solvent-mediated proton transfer. acs.org

The formation of violurate salts with various cations leads to a noticeable low-frequency shift in the N-H stretching (νNH) vibration. This shift is indicative of the involvement of the N-H groups in hydrogen bonding within the crystal lattice of the salt. For instance, in the solid-state infrared spectrum of ephedrinum violurate dihydrate, the νNH stretching vibration is shifted to a lower frequency by 87 cm⁻¹ due to N–H···O intermolecular interactions. researchgate.net Similarly, in organoammonium violurates, hydrogen-bonded ν(N–H) vibrations are observed in the range of 3025–3153 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound and its complexes. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides valuable information about the electronic structure of the molecule.

The UV-Vis spectrum of this compound in aqueous solution typically exhibits two strong absorption bands in the UV region, with maxima around 216 nm and 311 nm, which are attributed to π-π* transitions of the deprotonated oxime. researchgate.net A weaker absorption is also observed in the visible region between 400 nm and 600 nm. researchgate.net The deprotonation of this compound to form the violurate anion leads to intensely colored products, a phenomenon attributed to n→π* transitions. uj.edu.plrsc.org

The formation of complexes with metal ions or the creation of salts with organic cations significantly influences the electronic spectrum. For example, the cocrystallization of this compound with amino acids can result in colored crystals with absorption maxima ranging from 428–586 nm. rsc.org The specific color of the resulting salt or complex in the solid state can vary depending on factors like hydrogen bonding and π–π interactions in the crystal lattice. rsc.org

UV-Vis titration is a useful method to study the formation and stability of violurate complexes in solution. By monitoring the changes in absorbance at a specific wavelength as a function of the concentration of a titrant (e.g., an amino acid), the stoichiometry and binding constant of the resulting complex can be determined. researchgate.netuj.edu.pl For instance, UV-Vis titration experiments have been used to determine the binding constants for salts of this compound with L-arginine, L-lysine, and L-histidine, revealing moderate to high affinity in solution. uj.edu.plrsc.org

Correlation of UV-Vis Spectra with Color Phenomena in Multi-component Systems

The vibrant coloring phenomena observed in multi-component systems containing this compound are directly correlated with their electronic absorption spectra in the UV-Vis region. jst.go.jp this compound itself is a colorless solid, but its deprotonation leads to the formation of intensely colored violurate anions. rsc.org This color change is attributed to n–π* transitions within the molecule. rsc.org

In multi-component systems, such as co-crystals and salts with amino acids or other organic molecules, the specific color observed is influenced by a variety of factors including the formation of co-crystals versus salts, hydrogen bonding, and π–π stacking interactions. rsc.orguj.edu.pl For instance, the cocrystallization of this compound with tyramine (B21549) can produce two differently colored salts, a red and a violet pseudopolymorph, highlighting the sensitivity of the electronic structure to the crystalline environment. rsc.org

The UV-Vis spectra of violurate salts in aqueous solutions typically show characteristic absorption bands. For example, aqueous solutions of alkaline earth metal 1,3-dimethylviolurates exhibit a pink-violet color, which is characteristic of the free violurate anions. rsc.org The electronic absorption spectrum of a 0.5 mM solution of violurate in water shows two strong absorption bands in the UV region at λmax = 216 and 311 nm, which are attributed to π-π* transitions of the deprotonated oxime. jst.go.jp A very weak absorption in the visible region, from 400 nm to 600 nm, is responsible for the observed color. jst.go.jpresearchgate.net

The interaction of this compound with various metal ions also leads to a wide range of colors, a property utilized in applications such as color developers in ion chromatography. jst.go.jp The specific color of these metal complexes is a result of the coordination environment and the resulting electronic transitions.

Determination of Binding Constants via UV-Vis Titration

UV-Vis titration is a powerful technique used to study the formation and stability of this compound complexes in solution and to determine their binding constants (K). uj.edu.plresearchgate.net This method involves monitoring the changes in the UV-Vis absorbance of a solution of this compound upon the gradual addition of a binding partner, such as an amino acid or a metal ion. mono.net The resulting data, plotted as absorbance versus the molar ratio of the components, creates a binding isotherm. uj.edu.plmono.net

For example, UV-Vis titration experiments have been successfully employed to determine the binding constants for salts formed between this compound and various L-amino acids. rsc.orguj.edu.pl The stoichiometry of the resulting complexes can also be determined from the titration curve. In a study of this compound with several L-amino acids, a 1:1 stoichiometry was consistently found. uj.edu.plresearchgate.net The binding constants for the formation of salts with L-lysine, L-histidine, and L-arginine have been quantified using this method. researchgate.net

The process involves generating a binding isotherm which is then fitted to a mathematical model based on the assumed equilibrium to calculate the association constant. mono.net This quantitative analysis of intermolecular interactions is fundamental to understanding the stability of these multi-component systems in solution. mono.net

Spectroelectrochemical Voltammetry and Absorption Bands of Violurate Radicals

Spectroelectrochemical techniques, particularly optically transparent thin-layer spectroelectrochemical voltammetry, have been utilized to study the electrode reactions of violurate and characterize the resulting radical species. jst.go.jpresearchgate.net These studies have revealed that violurates can undergo electrochemical oxidation to produce stable neutral radicals. jst.go.jp

When a positive potential is applied to a solution of violurate at pH 7, the two strong absorption bands in the UV region (around 216 and 311 nm) decrease in intensity. jst.go.jpresearchgate.net Simultaneously, a new absorption band emerges between these two bands, indicating the formation of violurate neutral radicals. jst.go.jpresearchgate.net This new band is a key spectroscopic signature of the radical species. Analysis of the spectroelectrochemical data, by plotting the logarithm of the ratio of the maximum absorption value against the applied potential according to the Nernst equation, has shown that the oxidation of violurate is a one-electron reaction. jst.go.jp

The neutral radicals derived from violurates are notably stable, with lifetimes exceeding 6 hours in acidic to neutral aqueous solutions. jst.go.jp This stability is a significant property that has prompted further investigation into their potential applications, for example, as mediators in electrocatalysis and biosensors. jst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the changes that occur upon complexation or salt formation. rsc.orguj.edu.pl

¹H NMR spectra of 1,3-dimethylviolurate salts in DMSO-d₆ show distinct signals for the two non-equivalent methyl groups. rsc.org In studies of co-crystals and salts of this compound with L-amino acids, ¹H NMR has been used to confirm proton transfer. researchgate.net For instance, in the formation of a salt with L-lysine, significant downfield shifts are observed for the protons of the amino acid, indicating protonation. researchgate.net Conversely, the formation of co-crystals with other amino acids may not show significant changes in the proton chemical shifts. researchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon framework of this compound and its complexes. researchgate.netconicet.gov.ar The ¹³C NMR spectrum of a 4-chloroanilinium violurate salt showed signals corresponding to the C-H, C-Cl, C-C, C-N, and C=O groups, confirming the structure of the salt. researchgate.net Theoretical calculations of ¹³C NMR spectra have also been performed and compared with experimental data to confirm the presence of different species of this compound in aqueous solution. conicet.gov.ar

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for a Violurate Salt This is an interactive table. Click on the headers to sort.

| Functional Group | Chemical Shift (ppm) |

|---|---|

| C-Cl | 120.92 |

| C-C | 137.07 |

| C-N | 140.08 |

| C=O | 150.31 |

| C=O | 155.89 |

Data sourced from a study on 4-chloroanilinium violurate salt. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling have become indispensable tools for investigating the properties of this compound and its complexes at the molecular level. researchgate.netjobrs.edu.iq These methods provide insights that complement experimental findings and help in the interpretation of spectroscopic data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to study a range of molecular properties of this compound, including its structure, stability, and spectroscopic characteristics. researchgate.netjobrs.edu.iqresearchgate.net DFT calculations have been employed to compute total energy, dipole moment, energies of molecular orbitals, and chemical shifts. researchgate.netjobrs.edu.iq

These calculations are valuable for understanding the thermodynamics of reactions involving this compound. For example, DFT calculations have demonstrated the exothermic nature of the formation of violurate salts. researchgate.netjobrs.edu.iq The calculated enthalpy change for the formation of 4-chloroanilinium violurate was found to be -26.861 kJ/mol at the B3LYP/6-31++G** level of theory and -31.82 kJ/mol at the CAM-B3LYP/6-31++G** level. jobrs.edu.iq DFT has also been used to study noncovalent interactions, such as lone pair-π and π-π interactions, which are crucial in the solid-state structures of this compound derivatives.

Structural Optimization and Stability Analysis of Tautomers and Anions

DFT calculations are particularly useful for studying the different tautomeric forms of this compound and their relative stabilities, as well as the structures of its anions. conicet.gov.arresearchgate.net this compound can exist in several tautomeric forms, and DFT calculations can predict which tautomer is the most stable in the gas phase and in solution. conicet.gov.ar

A study combining experimental spectra with DFT calculations at the B3LYP/6–311++G** level investigated the structural and vibrational properties of the monohydrated dimer of this compound. conicet.gov.ar It was found that among four anhydrous monomers, one tautomer (C4) is the most stable in both the gas phase and in aqueous media. conicet.gov.arresearchgate.net The study also showed that the monohydrated dimer has a higher solvation energy, and its greater stability is supported by Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) calculations, which revealed the presence of six hydrogen bond interactions. conicet.gov.arresearchgate.net

Furthermore, DFT has been used to investigate the stability of this compound's protonation formula. Calculations have shown that the protonated form of this compound (VA+H)⁺ is unstable. researchgate.netjobrs.edu.iq These computational approaches provide a detailed understanding of the structural preferences and stability of this compound in its various forms.

Prediction of Spectroscopic Parameters (e.g., IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the infrared (IR) spectroscopic parameters of this compound and its derivatives. jobrs.edu.iqbas.bg Theoretical calculations provide a basis for assigning complex experimental vibrational bands that arise from the mixture of tautomeric isomers. scielo.brscielo.br

Studies employing DFT calculations have successfully simulated the vibrational spectra for the most stable tautomeric forms of this compound. bas.bgscielo.br For instance, the conversion of the this compound molecule into its anion leads to significant and predictable changes in the IR spectrum. A notable effect is the strong frequency decrease of the three carbonyl stretching bands (ν(C=O)). Calculations at the B3LYP/6-311+G(2df,p) level predict a decrease of 153 cm⁻¹, which correlates well with the experimentally measured decrease of 138 cm⁻¹. bas.bg Similarly, the total decrease in the C=O stretching frequency upon the conversion of the molecule to its dianion is predicted to be 485 cm⁻¹, closely matching the measured value of 483 cm⁻¹ in a DMSO-d6 solution. bas.bg

In a study on a 4-chloroanilinium violurate salt, DFT calculations were used to assign the observed IR bands. jobrs.edu.iq The spectrum showed characteristic N-H stretching vibrations at 3381 and 3473 cm⁻¹, an aromatic C-H stretching band at 2999 cm⁻¹, and a weak aliphatic C-H stretching band at 2578 cm⁻¹. jobrs.edu.iq These computational predictions are crucial for understanding the structural and bonding changes that occur upon ionization and complexation. bas.bg

Thermodynamic Properties: Enthalpy, Entropy, and Gibbs Free Energy of Salt Formation

The thermodynamic properties associated with the formation of violurate salts, including enthalpy (ΔH), entropy (ΔS), and Gibbs Free Energy (ΔG), can be theoretically determined using DFT calculations. jobrs.edu.iqresearchgate.net These parameters offer valuable insights into the stability, energy changes, and spontaneity of the salt formation reactions. jobrs.edu.iqsolubilityofthings.comlibretexts.orgchadsprep.com

For the formation of 4-chloroanilinium violurate, DFT calculations have shown the reaction to be exothermic, as indicated by a negative enthalpy change (ΔH). jobrs.edu.iquobasrah.edu.iqjobrs.edu.iq Specifically, the calculated ΔH was -26.861 kJ/mol at the B3LYP/6-31++G** level of theory and -31.82 kJ/mol at the CAM-B3LYP/6-31++G** level. jobrs.edu.iqresearchgate.netuobasrah.edu.iq The negative enthalpy signifies that heat is released during the salt formation process. ecu.edu.au

The calculations also revealed a negative entropy change (ΔS) for the salt production reaction. jobrs.edu.iq A negative ΔS suggests an increase in orderliness as the reactants form the more structured salt product. ecu.edu.au

The Gibbs Free Energy (ΔG), which combines enthalpy and entropy (ΔG = ΔH - TΔS), indicates the spontaneity of a reaction. solubilityofthings.comlibretexts.orgchadsprep.com The study on 4-chloroanilinium violurate found a positive ΔG for the salt formation reaction, indicating that the process is not spontaneous under the calculated conditions. jobrs.edu.iq

Table 1: Calculated Thermodynamic Parameters for the Formation of 4-chloroanilinium Violurate jobrs.edu.iqresearchgate.netuobasrah.edu.iq

| Thermodynamic Parameter | B3LYP/6-31++G | CAM-B3LYP/6-31++G |

|---|---|---|

| Enthalpy (ΔH) | -26.861 kJ/mol | -31.82 kJ/mol |

| Entropy (ΔS) | -0.015 kJ/mol·K | -0.016 kJ/mol·K |

| Gibbs Free Energy (ΔG) | 22.41 kJ/mol | 27.05 kJ/mol |

Molecular Characteristics: Dipole Moment, Polarizability, and Hyperpolarizability

Computational studies using DFT are widely employed to calculate a range of molecular characteristics for this compound and its salts, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). jobrs.edu.iqresearchgate.net These properties are crucial for understanding the molecule's response to an external electric field and its potential in non-linear optical (NLO) applications.

The results showed that the calculated polarizability and hyperpolarizability values for the 4-chloroanilinium violurate molecule are higher than those of a reference material, urea-sulfamic acid, suggesting the violurate salt exhibits significant polarizable characteristics and potential NLO properties. jobrs.edu.iq It was noted that the B3LYP functional tends to overestimate hyperpolarizability values, and the long-range corrected CAM-B3LYP functional is considered more reliable for such calculations. jobrs.edu.iq

Table 2: Calculated Molecular Properties of 4-chloroanilinium Violurate (H19) jobrs.edu.iq

| Parameter | B3LYP/6-31++G | CAM-B3LYP/6-31++G |

|---|---|---|

| Dipole Moment (μ) (Debye) | 10.15 | 11.60 |

| Polarizability (α) (a.u.) | 217.16 | 183.13 |

| Hyperpolarizability (β) (a.u.) | 2176.7 | 1018.9 |

Ab Initio Calculations and Tautomerism Studies

This compound can exist in multiple tautomeric forms due to the mobility of its protons. bas.bgscielo.brscielo.br Ab initio and DFT calculations are essential tools for investigating the relative stabilities of these tautomers. bas.bgscielo.bracs.orgacs.org

Studies have shown that this compound can exist as ten different tautomers. bas.bg Computational analyses, such as those at the B3LYP/6-311+G(2df,p) and B3LYP/6-31G* levels, consistently predict that the triketo form is the most stable tautomer for the neutral molecule, as well as for its monoanion and dianion. bas.bg This theoretical finding is supported by single-crystal X-ray diffraction data. bas.bg

The existence of different tautomers is critical as they can interconvert through intramolecular proton transfer. The stability of these forms can be influenced by the solvent environment, with polar solvents often favoring one form over another. scielo.br For instance, in a study of related pyrimidine derivatives, the thione form was found to predominate in polar solvents, while the thiol form was more favorable in the gas phase or nonpolar solvents. scielo.br Theoretical calculations allow for the simulation of vibrational spectra for each stable tautomer, which can then be compared with experimental data to elucidate the complex mixture of isomers present in a sample. scielo.brscielo.br

Quantum Crystallography Tools and Electron Density Analysis

Quantum crystallography combines experimental diffraction data with quantum mechanical calculations to provide a highly detailed understanding of the electronic structure of crystalline materials. iucr.orgiucr.orgnih.gov This approach allows for the analysis of electron density distribution, which is directly related to chemical bonding and intermolecular interactions. iucr.orgiucr.orgrsc.org For this compound and its derivatives, these tools are used to investigate the origin of their chromic properties and to characterize non-covalent interactions. iucr.orgrsc.org

Topology of Electron Density (QTAIM Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density (ρ(r)). iucr.orgrsc.orgresearchgate.net It provides a quantitative description of chemical bonds and intermolecular interactions by identifying bond critical points (BCPs) in the electron density. rsc.org

In studies of this compound-based materials, QTAIM analysis has been used to probe the nature of intramolecular bonds and intermolecular interactions. iucr.orgrsc.org For example, in co-crystals of this compound with L-amino acids, QTAIM was employed to quantitatively analyze the oxime group (C5=N5–O5) of the violurate ion. rsc.org The properties of the electron density at the BCPs of these bonds provide insight into how intermolecular interactions, such as hydrogen bonding, influence the electronic structure and, consequently, the material's color. iucr.orgrsc.org Fluctuations in the electron density within the oxime group have been identified as a key factor influencing the absorption properties of violurate-containing crystals. iucr.org

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Index

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgresearchgate.netresearcher.life It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other pro-molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify and analyze different types of intermolecular contacts.

For this compound and its multicomponent crystals, Hirshfeld surface analysis helps in scrutinizing the role of intermolecular interactions in the crystal packing. rsc.orgrsc.org This analysis is particularly useful for comparing the interaction patterns in different polymorphs or in salts and co-crystals where one component, like the violurate anion, is consistent. rsc.org

The Non-Covalent Interaction (NCI) index is another valuable tool that complements Hirshfeld analysis. rsc.orgrsc.orguj.edu.pl The NCI index is based on the reduced density gradient (RDG) and allows for the visualization of weak and dispersive interactions. rsc.orguj.edu.pl In NCI plots, large, green surfaces typically indicate weak van der Waals or π–π stacking interactions, while small, colored disks represent stronger interactions like hydrogen bonds. rsc.orguj.edu.pl In studies of this compound salts with amino acids, NCI plots have been used to visually confirm the presence of π–π interactions, which are crucial for understanding the crystal packing and the resulting optical properties. rsc.org

Crystallographic and Structural Chemistry of Violuric Acid and Its Coordination Compounds

Crystal Structure Analysis.researchgate.netiucr.orgresearchgate.netnih.govnih.goviucr.orgncl.ac.ukresearchgate.net

The crystal structure of violuric acid, particularly in its monohydrate form, has been the subject of detailed investigation, revealing a complex and ordered arrangement. researchgate.netiucr.orgresearchgate.netresearchgate.net A second polymorph of this compound monohydrate has also been identified, which possesses a higher density and a more extensive network of hydrogen bonds. nih.govncl.ac.uk

A redetermination of the crystal structure of this compound monohydrate at a low temperature of 150 K confirmed the space group to be the non-centrosymmetric Cmc2₁, despite some indications that it could be the centrosymmetric Cmcm. researchgate.netiucr.orgresearchgate.net This study resolved earlier ambiguities that suggested a disordered model or high thermal motion. researchgate.netiucr.orgresearchgate.net The low-temperature data collection led to normal atomic displacement parameters, providing a more accurate and ordered model of the structure. researchgate.netiucr.orgresearchgate.net In this structure, every atom is situated on a crystallographic mirror plane. researchgate.netiucr.orgresearchgate.netresearchgate.net

The crystal data for this compound monohydrate at 150 K is presented in the table below.

| Crystal Data | |

| Formula | C₄H₃N₃O₄·H₂O |

| Molecular Weight | 175.11 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| Unit Cell Dimensions | a = 6.0754(11) Åb = 14.343(3) Åc = 7.5288(13) Å |

| Volume | 656.1(2) ų |

| Z | 4 |

| Calculated Density | 1.773 Mg/m³ |

| Radiation | Mo Kα |

| Temperature | 150(2) K |

| Data from a redetermination study at 150 K. iucr.org |

A second polymorph of this compound monohydrate crystallizes in the monoclinic space group P2₁/n. nih.gov

| Crystal Data for Second Polymorph | |

| Formula | C₄H₃N₃O₄·H₂O |

| Space Group | P 1 21/n 1 |

| Unit Cell Dimensions | a = 7.862 Åb = 8.869 Åc = 9.479 Åα = 90.00°β = 100.25°γ = 90.00° |

| Z | 4 |

| Data from the Crystallography Open Database. nih.gov |

Single-crystal X-ray diffraction studies have definitively shown that the this compound molecule is entirely planar. researchgate.netiucr.orgresearchgate.netresearchgate.net In the orthorhombic crystal form of the monohydrate, every atom of the this compound molecule lies on a crystallographic mirror plane, reinforcing its planar nature. researchgate.netiucr.orgresearchgate.netresearchgate.net This planarity is a significant feature, influencing how the molecules pack in the crystal lattice and engage in intermolecular interactions.

The crystal structure of this compound monohydrate is characterized by extensive hydrogen bonding, forming well-defined sheets. researchgate.netiucr.orgresearchgate.netiucr.orgresearchgate.net The this compound and water molecules are linked together in these sheets, with all carbonyl groups of the this compound acting as hydrogen bond acceptors. tandfonline.com A common hydrogen-bonding motif observed is the R²₂(8) graph set, which connects violurate rings. iucr.orgtandfonline.com The water molecules play a crucial role in the hydrogen-bonding network, linking the violurate anions and sometimes exhibiting bifurcated hydrogen bonds, where one hydrogen atom is donated to two acceptor atoms. iucr.orgtandfonline.com

In the second polymorph of this compound monohydrate, the hydrogen-bonding arrangement is even more extensive, leading to the formation of essentially planar hydrogen-bonded sheets that are stacked in an offset manner. nih.gov In the methanol (B129727) solvate of this compound, the crystal packing also consists of closely stacked hydrogen-bonded sheets, with carbonyl-carbonyl interactions being the primary forces holding the sheets together. iucr.org The violurate anions themselves can form hydrogen-bonded tapes, which are then linked by cations or solvent molecules to create three-dimensional networks. researchgate.netiucr.org These intricate hydrogen-bonded assemblies are a characteristic feature of the supramolecular chemistry of this compound and its salts. researchgate.nettandfonline.com

Single-Crystal X-ray Diffraction Studies

Coordination Chemistry of Violurate Anions and Derivatives.researchgate.netrsc.orgd-nb.inforesearchgate.nettandfonline.comtandfonline.comsemanticscholar.orgtandfonline.comresearchgate.netresearchgate.net

Violurate anions are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.netrsc.orgresearchgate.nettandfonline.comtandfonline.comresearchgate.net Their multifunctional character allows them to act as chelating or bridging ligands, leading to the formation of diverse and often brightly colored metal complexes. rsc.orgtandfonline.comsemanticscholar.orgresearchgate.net

The most common coordination mode is N,O-bidentate chelation, where the oxime nitrogen and a neighboring carbonyl oxygen atom bind to the metal center, forming a stable five-membered chelate ring. rsc.orgd-nb.infotandfonline.com Other known coordination modes, though less common, include η²-NO coordination, O,O-bidentate chelation forming a six-membered ring, and various bridging modes that can lead to the formation of one-, two-, or three-dimensional polymeric networks. rsc.orgd-nb.infotandfonline.comsemanticscholar.org

Formation of Colored Salts with Metal Ions and Organic Cations

Alkali Metal and Alkaline Earth Metal Violurates

This compound and its derivatives react with alkali and alkaline earth metal ions to produce brightly colored salts. tandfonline.comjobrs.edu.iq The colors of these salts in the solid state can range from orange-red to blue. researchgate.net For instance, the full series of alkali metal 1,3-dimethylviolurates, M(Me₂Vio) where M = Li–Cs, have been synthesized and structurally characterized, revealing that they exist as one-, two-, or three-dimensional coordination polymers in the crystalline state. rsc.org

The coordination environment of the metal ion and the degree of hydration can vary significantly. For example, in the crystal structure of magnesium 1,3-dimethylviolurate hexahydrate, the magnesium ion exists as a discrete [Mg(H₂O)₆]²⁺ cation, and the violurate anions are not directly coordinated to the metal but are held in the lattice by hydrogen bonds. rsc.org In contrast, the calcium salt, Ca(Me₂Vio)₂·4H₂O, features two violurate anions coordinated to the calcium ion. rsc.org Strontium violurate tetrahydrate is noteworthy as it contains two different coordination modes of the violurate ligands. researchgate.nettandfonline.com One violurate anion coordinates to the strontium center in the common N,O-chelating mode, while the second exhibits a rare O,O-bidentate coordination, forming a six-membered chelate ring. researchgate.nettandfonline.com Early structural studies on barium violurate indicated it is isomorphous with lead(II) violurate but not with magnesium violurate. researchgate.net

A summary of selected alkali and alkaline earth metal violurates and their observed colors is presented below:

| Compound | Color |

|---|---|

| Lithium 1,3-dimethylviolurate | Orange-Red |

| Sodium 1,3-dimethylviolurate | Red-Violet |

| Potassium 1,3-dimethylviolurate | Violet |

| Rubidium 1,3-dimethylviolurate | Blue |

| Cesium 1,3-dimethylviolurate | Blue |

| Magnesium 1,3-dimethylviolurate hexahydrate | Pink-Violet |

| Calcium 1,3-dimethylviolurate tetrahydrate | Red-Violet |

| Strontium violurate tetrahydrate | Red |

It is interesting to note that while these salts are brightly colored in the solid state, they often dissolve in solvents like water or DMSO to give a pink-violet solution, which is the color of the free violurate anion. rsc.org

Organoammonium Violurates

This compound also forms brightly colored salts with a range of primary, secondary, and tertiary amines, resulting in organoammonium violurates. researchgate.net These salts typically exhibit blue or blue-purple colors in their crystalline form. researchgate.net For example, the reaction of this compound with amines such as cyclopropylamine, tert-butylamine, adamantylamine, diethylamine, and diisopropylamine (B44863) yields these characteristically colored salts. researchgate.net An exception is the salt formed with 4,5-dimethyl-1,2-phenylenediamine, which is orange. researchgate.net

The crystal structures of these organoammonium violurates reveal extensive networks of hydrogen bonds between the cations and anions, leading to supramolecular self-assembly. researchgate.net For instance, the crystal structures of cyclopropylammonium violurate and diisopropylammonium violurate show complex hydrogen-bonding networks. researchgate.net In the case of di-iso-propylammonium violurate, the supramolecular layers are not further connected by hydrogen bonds due to the hydrophobic nature of the isopropyl groups. tandfonline.com The reaction of this compound with triethylamine (B128534) in a 2:1 molar ratio can also lead to the formation of an acidic salt, triethylammonium (B8662869) violurate, which crystallizes as red-violet plates. researchgate.net

Chelating and Bridging Coordination Modes of Violurate Anions

The violurate anion is a versatile ligand that can coordinate to metal ions in various ways, acting as either a chelating or a bridging ligand. rsc.orgd-nb.info The multifunctional nature of the violurate anion allows for the formation of diverse coordination complexes. rsc.org

N,O-Bidentate, η²-NO, O,O-Bidentate, Bis(bidentate)-bridging, and Tridentate Bridging Modes

Several coordination modes of the violurate anion have been structurally characterized. rsc.orgd-nb.info These include:

N,O-Bidentate (κN,O): This is the most common coordination mode, where the violurate anion forms a five-membered chelate ring by coordinating to the metal ion through the nitrogen atom of the oxime group and a neighboring carbonyl oxygen atom. rsc.orgd-nb.info

η²-NO: In this mode, the nitroso group coordinates to the metal center. researchgate.netd-nb.info An example of this has been observed in a cerium(III) 1,3-dimethylviolurate complex. researchgate.netresearchgate.net

O,O-Bidentate (κO,O'): This coordination results in the formation of a six-membered chelate ring through two oxygen atoms. researchgate.netd-nb.info This mode is less common but has been observed in strontium violurate tetrahydrate, where it coexists with the N,O-bidentate mode. researchgate.nettandfonline.com It has also been reported in a bis-violurate Sr(II) complex and a Mn(II) violurate complex. nih.gov

Bis(bidentate)-bridging (κN,O:κO',O''): In this bridging mode, the violurate anion links two metal centers. rsc.orgd-nb.info This has been observed in some polynuclear violurate complexes. researchgate.net A tetranuclear copper(II) complex features four bis(bidentate) bridging 1,3-dimethylviolurate ligands, with each oxime group bridging adjacent copper ions. psu.edu

Tridentate Bridging (κN,O:κO''): This is another rare bridging mode. rsc.orgd-nb.info It has been found in a discrete 0D cadmium(II) dimer, [Cd₂(μ₂-H₂Vi)₄(benzim)₂]·2MeOH. rsc.orgcsic.es

The simultaneous presence of different coordination modes within the same compound is also possible, as seen in [Cd(μ₂-DMV)(DMV)(2-apy)]n, where both bis(bidentate) bridging and bidentate coordination of the dimethylviolurate ligands are present. rsc.orgcsic.es

The coordination modes are summarized in the table below:

| Coordination Mode | Description | Example(s) |

|---|---|---|

| N,O-Bidentate | Five-membered chelate ring via oxime N and carbonyl O. rsc.orgd-nb.info | Most common mode in metal violurate complexes. d-nb.info |

| η²-NO | Coordination through the nitroso group. researchgate.netd-nb.info | Cerium(III) 1,3-dimethylviolurate complex. researchgate.netresearchgate.net |

| O,O-Bidentate | Six-membered chelate ring via two O atoms. researchgate.netd-nb.info | Strontium violurate tetrahydrate, Mn(II) violurate complex. researchgate.netnih.gov |

| Bis(bidentate)-bridging | Bridges two metal centers. rsc.orgd-nb.info | Polynuclear violurate complexes, tetranuclear copper(II) complex. researchgate.netpsu.edu |

| Tridentate Bridging | Bridges metal centers in a tridentate fashion. rsc.orgd-nb.info | [Cd₂(μ₂-H₂Vi)₄(benzim)₂]·2MeOH. rsc.orgcsic.es |

Stereochemical Forms of Metal-Containing Compounds

The coordination of violurate anions to metal centers can result in various stereochemical forms. For instance, in the case of alkaline earth metal 1,3-dimethylviolurates, the structures range from discrete hydrogen-bonded ions to monomeric neutral complexes and polymeric networks. rsc.org The magnesium salt contains separated [Mg(H₂O)₆]²⁺ octahedra with the violurate anions participating in hydrogen bonding. rsc.org In contrast, the calcium and strontium analogues form neutral, monomeric complexes. rsc.org The barium salt, however, forms a one-dimensional coordination polymer. rsc.org

In a mixed-anion barium salt, the barium atom exhibits an irregular ten-coordination by oxygen atoms from the violurate, a nitrobarbiturate, and water ligands. rsc.org A tetranuclear copper(II) complex with 1,3-dimethylviolurate ligands displays a square-planar arrangement of the four copper(II) ions, with each copper atom having an elongated distorted octahedral coordination environment. psu.edu

Supramolecular Assemblies and Hydrogen-Bonded Structures in Crystalline State

In the crystal structure of this compound monohydrate, the this compound and water molecules form hydrogen-bonded sheets. iucr.orgresearchgate.net The this compound molecule itself is planar, and every atom lies on a crystallographic mirror plane. iucr.orgresearchgate.net There are two known polymorphs of this compound monohydrate, both of which feature these hydrogen-bonded sheets, though with different packing arrangements. uj.edu.plnih.gov In one polymorph, there is no ring-stacking between adjacent sheets. nih.gov In the methanol solvate of this compound, the crystal packing also consists of closely stacked hydrogen-bonded sheets, with carbonyl-carbonyl interactions being the primary forces holding the sheets together. iucr.org

The organoammonium violurates are particularly notable for their intricate hydrogen-bonded structures. researchgate.net X-ray crystallographic studies of these salts have revealed networks of N-H···N and N-H···O hydrogen bonds between the cations and anions, leading to supramolecular self-assembly in the crystalline state. researchgate.net For example, the crystal structure of ammonium (B1175870) violurate is a compact three-dimensional network stabilized by extensive hydrogen bonding. tandfonline.com In di-iso-propylammonium violurate, supramolecular layers are formed, but further association through hydrogen bonds is hindered by the bulky isopropyl groups. tandfonline.com The crystal structures of mixed-ligand cadmium(II) compounds containing violurate also exhibit complex hydrogen-bonded networks that extend the dimensionality of the structures. rsc.orgcsic.es

The ability of the violurate anion to act as both a hydrogen bond donor and acceptor, combined with the potential for π-stacking interactions involving the pyrimidine (B1678525) ring, makes it an excellent building block for the construction of diverse supramolecular assemblies. rsc.org

1D, 2D, and 3D Hydrogen-Bonded Networks

The molecular structure of this compound, a derivative of barbituric acid, is endowed with multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, N=O), predisposing it to form complex supramolecular architectures. researchgate.netiucr.org The interplay of these functional groups leads to the assembly of one-dimensional (1D) tapes, two-dimensional (2D) sheets, and three-dimensional (3D) networks in the solid state. researchgate.netiucr.org

A recurrent and fundamental motif in the crystal structures of this compound and its salts is the formation of one-dimensional tapes or chains. psu.edud-nb.infoovgu.de These are often built upon the common R²₂(8) graph set motif, where two molecules are linked by a pair of N—H···O hydrogen bonds, a feature also prevalent in many barbiturate (B1230296) structures. psu.edud-nb.infoovgu.de For instance, in a co-crystal with 1,10-phenanthroline, both violurate anions and neutral this compound molecules independently form these distinct N—H···O hydrogen-bonded tapes. iucr.orgd-nb.infoovgu.de Similarly, in ammonium violurate, the anions assemble into hydrogen-bonded crinkled chains. iucr.org

These 1D chains frequently interconnect to form higher-dimensionality structures. In this compound monohydrate, the this compound and water molecules collaborate to form extensive hydrogen-bonded sheets, creating a 2D network. researchgate.netiucr.orgtaylorandfrancis.com A second polymorph of the monohydrate exhibits an even more extensive 2D hydrogen-bonding arrangement. taylorandfrancis.comdntb.gov.ua In the methanol solvate of this compound, the molecules first form tapes, which are then organized into closely stacked hydrogen-bonded sheets. psu.edu These sheets are held together by carbonyl–carbonyl dipolar interactions. psu.edu

The extension into three dimensions is often facilitated by solvent molecules or co-formers. In a notable example of a co-crystal salt hydrate (B1144303) containing 1,10-phenanthrolinium, violurate, and this compound, the hydrogen-bonded tapes are connected by solvent water molecules, resulting in a robust tri-periodic (3D) hydrogen-bonded network. d-nb.infoovgu.denih.gov This 3D structure features channels that accommodate the 1,10-phenanthrolinium cations. d-nb.infoovgu.denih.gov

Structural Studies of Violurate Metal Complexes

The violurate anion is a versatile ligand, capable of coordinating to a wide range of metal ions through various atoms, primarily the nitrogen of the oxime group and the adjacent carbonyl oxygen atoms. This chelation leads to the formation of structurally diverse metal complexes.

Fe(III): A mononuclear iron(III) complex, [Fe(H₂Vi)₃]·py·4H₂O (where H₃Vi = this compound, py = pyridine), has been synthesized and structurally characterized. ovgu.denih.gov In this complex, the iron(III) center is coordinated by three violurate ligands. The individual complex units, [Fe(H₂Vi)₃], are linked through hydrogen bonds to create a complex 3D network. ovgu.denih.gov The molecular structure of this complex has been confirmed by single-crystal X-ray diffraction. taylorandfrancis.com

Co(II/III): While structurally characterized Co(III) violurate complexes are not extensively documented, a notable low-spin octahedral cobalt(II) complex, bis(dimethylviolurato)(phenanthroline)cobalt(II), has been reported. acs.org The crystal structure of its chloroform (B151607) solvate, [Co(dmvi)₂phen]·2CHCl₃, was determined, providing a key example of cobalt's coordination with a substituted violurate ligand. acs.org General complexation studies have been reported for Co(II) with violuric and 1-methylthis compound, but often lack single-crystal X-ray data. researchgate.net

Mn(II): A nano-crystalline manganese(II) violurate complex has been characterized. researchgate.netnih.gov Structural analysis from powder X-ray diffraction (PXRD) data suggests a square planar geometry. researchgate.net The complex crystallizes in the triclinic system with the P-1 space group. researchgate.netnih.gov In this arrangement, the violurate ligand is proposed to coordinate to the Mn(II) ion through the oxygen atoms of the oximato group and a neighboring carbonyl group, forming a six-membered chelate ring. researchgate.netnih.gov

Cu(II): The crystal structure of diaquabis[2,4,5,6(1H,3H)-pyrimidinetetrone 5-oximato]copper(II) dihydrate, formulated as [Cu(C₄H₂N₃O₄)₂(H₂O)₂]·2H₂O, has been redetermined with improved precision. dntb.gov.ua The copper atom exhibits a distorted octahedral coordination geometry. dntb.gov.ua The two violurate ligands are bound to the copper atom in the equatorial plane through the nitrogen atom of the isonitroso group and a carbonyl oxygen atom. The axial positions are occupied by two water molecules. dntb.gov.ua The entire structure is stabilized by a 3D network of intermolecular hydrogen bonds. dntb.gov.ua Another study reports a square planar geometry for a Cu(II) violurate complex based on spectroscopic and PXRD data. researchgate.netnih.gov

Pt(II): Structural studies have been conducted on a Pt(II) complex with a violurate adduct of 5-amino-1,3,4-thiadiazole-2-thiol. researchgate.netrsc.org The resulting complex, with the formula [Pt(C₆H₄N₆S₂O₃)(Cl)]Cl, demonstrates the coordination of platinum with a more complex ligand system that incorporates the this compound moiety. researchgate.netrsc.org

Cd(II): The coordination chemistry of cadmium with violurate is particularly sensitive to both substituents on the ligand and the presence of ancillary ligands. iucr.org For instance, with unsubstituted this compound and benzimidazole (B57391) (benzim), a discrete 0D dimeric complex, [Cd₂(μ₂-H₂Vi)₄(benzim)₂]·2MeOH, is formed where the violurate ligands act in a tridentate bridging mode. iucr.org In contrast, using N,N'-dimethylthis compound (HDMV) and 2-aminopyridine (B139424) (2-apy) leads to a 1D coordination polymer, [Cd(μ₂-DMV)(DMV)(2-apy)]n, which features simultaneous bridging and bidentate coordination modes for the dimethylviolurate ligands. iucr.org Another structurally characterized complex is Cd(H₂O)₄(py)₂₂, where hydrogen bonding between the violurate anions and coordinated water molecules results in 1D chains. d-nb.info

Sr(II): Strontium violurate tetrahydrate, Sr(H₂Vio)₂·4H₂O, displays remarkable coordination diversity within a single structure. d-nb.inforesearchgate.net One violurate anion coordinates to the strontium ion in the common five-membered N,O-chelating mode, while the second ligand exhibits a rarer O,O-bidentate coordination, forming a six-membered chelate ring. d-nb.inforesearchgate.net The structure of a crown-ether-complexed 1,3-dimethylviolurate salt, Sr(Me₂Vio)₂(18-crown-6), has also been determined, showing the strontium ion encapsulated by the crown ether and coordinated to the N,O-donor groups of two dimethylviolurate ligands. nih.govresearchgate.net

Ce(III): Lanthanide complexes with violurate ligands have been reported. A homoleptic complex with 1,3-diphenylthis compound, Ce(Ph₂Vio)₃, has been described. d-nb.info With 1,3-dimethylthis compound, a cerium(III) complex with the formula Ce(Me₂Vio)₃·4H₂O forms a polymeric chain structure. d-nb.info

Ru(II)/Ru(III): While structurally confirmed Ru(II) violurate complexes are scarce, a bis-(violurate)-based ruthenium(III) complex with the formula [Ru(VA)₂ClH₂O] has been synthesized and characterized. x-mol.net Analysis based on PXRD data and DFT calculations suggests a distorted octahedral geometry for the Ru(III) center, though a single-crystal X-ray structure is not yet available. x-mol.net

Influence of Substituents on Coordination Behavior

The introduction of substituents onto the pyrimidine ring of this compound, particularly at the N1 and N3 positions, profoundly influences the resulting coordination chemistry, leading to different structural motifs and dimensionalities in the solid state. researchgate.netiucr.org

The C=N-OH substituent at the 5-position is itself a key feature that provides extra coordination and hydrogen bonding possibilities compared to the parent barbituric acid. iucr.orgiucr.orgiucr.org However, modifying the nitrogen atoms of the ring has a more dramatic effect. The use of 1,3-dimethylthis compound (HMe₂Vio) is a prime example. The methyl groups preclude the typical N-H···O hydrogen bonding that forms the R²₂(8) motif in unsubstituted violurate networks. researchgate.net

The influence of substituents is also evident in mixed-ligand systems. As noted with cadmium(II) complexes, the presence of methyl groups on the violurate ring, in combination with a change in the ancillary N-donor ligand, was the deciding factor in forming a 1D polymer instead of a discrete dimer. iucr.org Similarly, a tetranuclear copper(II) complex with 1,3-dimethylviolurate forms a square-planar metallacrown structure, where the substituted ligand acts as a bis(bidentate) bridge, a motif not observed with the unsubstituted ligand under similar conditions. psu.edu

Applications and Advanced Research Directions of Violuric Acid

Reagent in Analytical Chemistry

Violuric acid and its derivatives have long been established as valuable reagents in analytical chemistry. Their utility stems from the formation of distinctively colored complexes with a variety of metal ions, enabling their qualitative and quantitative determination.

This compound is widely utilized for the spectrophotometric determination of various metal cations. This application is based on the formation of stable, colored chelates between this compound and metal ions in solution. The intensity of the color, which is proportional to the concentration of the metal ion, can be measured using a spectrophotometer to determine the metal's concentration with high sensitivity and accuracy.

The formation of these colored complexes is a result of the deprotonation of this compound to its anionic form, which then chelates with metal ions. For instance, the ferrous complex with three violurate ligands is a well-documented example. This property has been historically exploited for the determination of metals such as cobalt, copper, and iron. glpbio.com The reaction with ferric chloride (FeCl₃), for example, produces a distinct blue color.

Table 1: Examples of Metal Cation Determination using this compound

| Metal Cation | Resulting Color of Complex | Analytical Technique |

|---|---|---|

| Cobalt (Co²⁺) | Varies, often colored | Spectrophotometry |

| Copper (Cu²⁺) | Varies, often colored | Spectrophotometry |

| Iron (Fe²⁺/Fe³⁺) | Blue (with FeCl₃) | Spectrophotometry |

This table is interactive. Click on the headers to sort.

Detailed research has established this compound as a reliable reagent for these analyses, offering a straightforward and cost-effective method for metal ion quantification in various samples. glpbio.com

The ability of this compound to detect and quantify trace amounts of metal ions makes it a valuable tool in environmental monitoring and industrial quality control. It can be employed to assess the levels of specific metals in environmental samples, helping to ensure compliance with regulatory standards and to protect ecosystems. In industrial settings, it is used for precise metal analysis, which is crucial for quality assurance in various processes.

This compound and its conjugated anion are utilized as color developers in ion chromatography. wikipedia.org In this technique, after the separation of ions on a chromatographic column, a post-column reaction with this compound is employed to form colored complexes with the eluted metal ions. This allows for their detection and quantification using a spectrophotometric detector. The vibrant coloring phenomenon exhibited by violurates upon chelation with metal ions enhances the sensitivity and selectivity of the chromatographic analysis. wikipedia.org

Historically, this compound has been used as a novel staining or spraying agent in inorganic paper chromatography. glpbio.com In this separation technique, a solution of this compound is sprayed onto the chromatogram. The separated metal ions on the paper react with the this compound to produce distinctively colored spots, allowing for their identification and separation. A 1.5% aqueous solution of this compound is typically used for this purpose. vtt.fi

Biological and Biomedical Research Applications

The redox properties of this compound have led to its investigation in various biological and biomedical research contexts. Its ability to act as a redox mediator is a key aspect of these applications.

While direct application as an "antihypoxic agent" is an area of ongoing research, the function of this compound as a redox mediator in biological systems provides a basis for its potential in mitigating hypoxic conditions. Hypoxia is a state of oxygen deficiency in the tissues. The redox activity of this compound allows it to participate in electron transfer reactions, which are fundamental to cellular respiration and energy production.

This compound is recognized as a redox mediator, particularly in enzyme systems such as those involving laccase. glpbio.commdpi.com Laccases are multi-copper oxidases that can oxidize a wide range of substrates, and their activity can be enhanced by the presence of mediators like this compound. In such a system, the laccase oxidizes the this compound, which in turn can oxidize other substrates that the enzyme cannot directly act upon. This electron-shuttling capability is central to its role in biological research.

The potential relevance of this compound to hypoxia lies in its ability to facilitate electron transfer processes. In conditions of low oxygen, the efficiency of the mitochondrial electron transport chain can be compromised. Redox mediators can potentially influence these pathways, although the precise mechanisms and therapeutic efficacy as an antihypoxic agent require further dedicated investigation. Current research primarily focuses on its role as a tool to study and modulate enzymatic redox reactions in vitro. glpbio.com

Inhibition of Algae, Bacteria, and Fungi Growth

This compound has demonstrated notable efficacy as a biocidal agent, capable of inhibiting the growth of a wide spectrum of undesirable algae, bacteria, and fungi. Research has highlighted its potential for controlling microbial populations in various environments.

The algaecidal properties of this compound are particularly significant. It has been found to be effective against numerous species of algae that contribute to issues in water supplies, such as taste and odor problems, filter clogging, and the general degradation of water quality. For instance, it can be employed against taste and odor-causing algae like Anabaena and Synura, as well as filter-clogging species such as Chlorella and Oscillatoria. Its efficacy also extends to algae found in polluted waters, including Lyngbya and Chlamydomonas, and clean water algae like Ankistrodesmus. Furthermore, it has been shown to combat surface water algae such as Scenedesmus.

In addition to its algaecidal capabilities, this compound exhibits bactericidal activity. It has been identified as being particularly useful in combating pathogenic bacteria from the Xanthomonas and Erwinia species, which are known to cause diseases in plants. The fungicidal properties of this compound have also been noted, contributing to its broad-spectrum antimicrobial profile. The metal complexes of this compound have also been a subject of study, with research indicating that the antimicrobial activity of the ligands can be enhanced upon coordination with metal ions.

| Organism Type | Targeted Genera/Species | Application/Significance |

|---|---|---|

| Algae | Scenedesmus, Plectonema, Anabaena, Ankistrodesmus, Oscillatoria, Coccochloris, Chlamydomonas, Lyngbya, Synura, Chlorella | Control of taste, odor, filter clogging, and pollution in water supplies. |

| Bacteria | Xanthomonas, Erwinia | Combating plant pathogenic bacteria. |

| Fungi | General fungicidal properties | Inhibition of fungal growth. |

Antiviral and Antibacterial Agents (e.g., Cobalt Complexes)

The coordination of this compound with metal ions, particularly cobalt, has been shown to produce complexes with significant antiviral and antibacterial properties. Research indicates that the biological activity of these metal complexes can be substantially greater than that of the free this compound ligand or the metal salts alone. nih.gov

Cobalt(III) complexes derived from this compound have demonstrated notable biocidal activity against a range of bacteria. nih.gov Studies have shown these complexes to be effective against species such as Serratia sp., Bacillus stearothermophilus, B. subtilis, and Pseudomonas sp. nih.gov The enhanced antibacterial action is attributed to the chelation of the cobalt ion by the this compound ligand, which can increase the lipophilicity of the complex, facilitating its transport across bacterial cell membranes. nih.gov

In addition to their antibacterial effects, cobalt(III)-based ligand complexes have also been identified as possessing antiviral activities. nih.govdtic.mil While the broader research into cobalt complexes as antiviral agents is ongoing, the inclusion of ligands like this compound is a key area of investigation for the development of new metal-based therapeutic agents. dtic.mil The mechanism of action for the antiviral properties of these complexes is a subject of continued study.

| Complex Type | Target Organisms | Observed Effect |

|---|---|---|

| Cobalt(III)-Violurate Complexes | Serratia sp., Bacillus stearothermophilus, B. subtilis, Pseudomonas sp. | Enhanced biocidal activity compared to free ligand or metal salt. nih.gov |

| General Cobalt(III) Complexes | Various viruses | Identified as possessing antiviral properties. dtic.mil |

Reversible Monoamine Oxidase-B Inhibitor for Neurodegenerative Diseases (e.g., Parkinson's Disease)